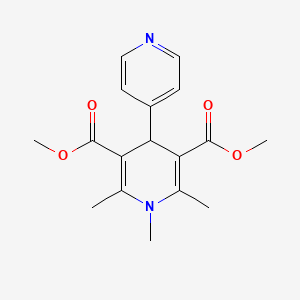![molecular formula C18H22N2O3S2 B5660366 N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide often involves multicomponent reactions, where various precursors react to form the desired compound. For instance, a method developed for the synthesis of functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions highlights the complexity and precision required in synthesizing such molecules (Dyachenko et al., 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like FT-IR, NMR, and MS are crucial for elucidating the molecular structure of compounds. The structure determination of related compounds, such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, provides valuable insights into the spatial arrangement and bonding interactions within the molecule, which are essential for understanding its chemical behavior (Yeşilkaynak, 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar compounds reveal the potential reactions they can undergo, such as aminolysis, and how modifications in the molecular structure, like changing from a furoyl to a thiophenecarbonyl group, affect reactivity and mechanism (Um & Min, 2008).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystallinity, are determined by its molecular structure. The crystal structure analysis of related compounds provides insights into the molecular interactions that govern these properties, such as hydrogen bonding and pi-pi stacking interactions (Duque et al., 2008).
properties
IUPAC Name |
N-[[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-24-12-14-6-7-15(23-14)18(22)20-8-2-4-13(11-20)10-19-17(21)16-5-3-9-25-16/h3,5-7,9,13H,2,4,8,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHYXEYMJZRVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)
![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)
![5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)